molecular formula C14H19ClN2O2 B1380978 tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1421254-01-4

tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B1380978
CAS No.: 1421254-01-4
M. Wt: 282.76 g/mol
InChI Key: ITGZJJFPPBULFQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Characterization

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The parent structure, 1,6-naphthyridine, represents a bicyclic aromatic system containing two nitrogen atoms positioned at the 1 and 6 positions of the naphthalene-like framework. The numbering system begins with the nitrogen atom in the pyridine ring, establishing the positional relationships for all substituents.

The compound's molecular architecture incorporates several key structural features that define its chemical identity. The 7,8-dihydro designation indicates the partial saturation of the naphthyridine ring system, specifically the reduction of the double bond between carbons 7 and 8, creating a partially saturated bicyclic framework. This reduction significantly impacts the electronic distribution and conformational flexibility of the molecule compared to fully aromatic naphthyridine systems.

The tert-butyl carboxylate moiety at position 6 serves as a protecting group commonly employed in organic synthesis to mask the reactivity of the nitrogen atom. This bulky ester group influences both the steric environment around the nitrogen center and the overall molecular conformation. The presence of the 2-chloro substituent introduces an electron-withdrawing halogen that affects the electronic properties of the aromatic system, while the 4-methyl group provides additional steric bulk and electron-donating character.

Structural Parameter Value Reference
Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
Chemical Abstracts Service Number 1421254-01-4
Ring System Partially saturated 1,6-naphthyridine
Substitution Pattern 2-chloro, 4-methyl, 6-tert-butyl carboxylate

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of naphthyridine derivatives relies heavily on nuclear magnetic resonance spectroscopy, which provides detailed information about the molecular framework and substitution patterns. The 1,6-naphthyridine core system exhibits characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy, with aromatic protons typically appearing in the range of 7.4 to 9.3 parts per million. The parent 1,6-naphthyridine shows distinctive multipicity patterns, with protons at positions 2, 3, 5, 7, and 8 displaying unique coupling constants and chemical shift values that reflect their electronic environments.

For the specific compound under investigation, the presence of the 2-chloro and 4-methyl substituents would significantly alter the chemical shift patterns compared to the unsubstituted parent structure. The electron-withdrawing nature of the chlorine atom at position 2 would be expected to deshield neighboring protons, causing downfield shifts in the nuclear magnetic resonance spectrum. Conversely, the electron-donating methyl group at position 4 would provide modest upfield shifts for adjacent protons.

The tert-butyl carboxylate protecting group introduces characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra. The tert-butyl methyl groups typically appear as a singlet around 1.4 to 1.5 parts per million in proton nuclear magnetic resonance, while the quaternary carbon appears around 28 parts per million in carbon-13 spectra. The carbonyl carbon of the carboxylate group would be expected to resonate around 155 to 165 parts per million, reflecting its electron-deficient character.

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification. The 1,6-naphthyridine core exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching frequencies in the region of 1400 to 1600 wavenumbers. The tert-butyl carboxylate moiety would contribute a strong carbonyl stretching band around 1700 to 1750 wavenumbers, while the aromatic carbon-hydrogen stretching modes appear around 3000 to 3100 wavenumbers.

Mass spectrometry analysis reveals fragmentation patterns characteristic of naphthyridine derivatives. The molecular ion peak would appear at mass-to-charge ratio 282, corresponding to the molecular weight of the intact molecule. Common fragmentation pathways include loss of the tert-butyl group (mass loss of 57), loss of the entire tert-butyl carboxylate moiety (mass loss of 101), and fragmentation of the naphthyridine ring system with retention of characteristic nitrogen-containing fragments.

X-Ray Crystallographic Studies of Naphthyridine Core

Crystallographic investigations of naphthyridine derivatives provide crucial insights into their three-dimensional molecular architecture and solid-state packing arrangements. The fundamental 1,6-naphthyridine system exhibits a planar aromatic framework with characteristic bond lengths and angles that reflect the electronic delocalization across the bicyclic system. Structural determinations reveal that the parent 1,6-naphthyridine maintains planarity with nitrogen-carbon bond distances typically ranging from 1.32 to 1.36 angstroms and carbon-carbon bond distances averaging 1.39 angstroms.

The incorporation of substituents such as chlorine and methyl groups introduces subtle but measurable perturbations to the electronic structure and geometric parameters of the naphthyridine core. Electron-withdrawing substituents like chlorine tend to slightly contract adjacent carbon-nitrogen bonds while elongating more distant bonds, reflecting the redistribution of electron density across the aromatic system. These effects can be quantified through high-resolution crystallographic analysis, providing detailed insight into structure-property relationships.

Partial saturation of the naphthyridine ring system, as observed in the 7,8-dihydro derivatives, introduces conformational flexibility that significantly impacts the overall molecular geometry. The reduced ring typically adopts a half-chair or envelope conformation to minimize ring strain, with the saturated carbons deviating from the plane of the aromatic system by approximately 0.2 to 0.4 angstroms. This conformational change affects both intermolecular interactions and the accessibility of the nitrogen lone pairs for coordination or hydrogen bonding.

The tert-butyl carboxylate substituent introduces additional steric considerations that influence both intramolecular conformation and intermolecular packing. The bulky tert-butyl group typically adopts a staggered conformation relative to the carboxylate oxygen atoms, minimizing steric repulsion while maintaining optimal orbital overlap for ester conjugation. Crystal packing analyses reveal that these derivatives often exhibit layered structures with aromatic stacking interactions between naphthyridine cores and van der Waals interactions between aliphatic substituents.

Crystallographic Parameter Typical Range Reference
Nitrogen-Carbon Bond Length 1.32-1.36 Å
Carbon-Carbon Bond Length 1.37-1.41 Å
Ring Planarity Deviation < 0.05 Å (aromatic rings)
Saturated Ring Deviation 0.2-0.4 Å (7,8-dihydro)
Intermolecular Stacking Distance 3.3-3.6 Å

Comparative Structural Analysis with Related 1,6-Naphthyridine Derivatives

The structural landscape of 1,6-naphthyridine derivatives encompasses a diverse array of substitution patterns and oxidation states, each contributing unique properties to the overall molecular framework. Comparative analysis with closely related compounds provides valuable insights into structure-activity relationships and the influence of specific substitutions on molecular properties. The parent tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, bearing Chemical Abstracts Service number 1151665-15-4, differs from the target compound only in the absence of the 4-methyl substituent. This structural comparison allows for direct assessment of the methyl group's influence on molecular geometry, electronic distribution, and physical properties.

The molecular weight difference between these closely related derivatives reflects the addition of the methyl group, with the 4-methyl analog exhibiting a molecular weight of 282.76 grams per mole compared to 268.74 grams per mole for the unmethylated derivative. This mass difference of 14 atomic mass units corresponds precisely to the CH2 equivalent of the additional methyl group, confirming the structural relationship between these compounds.

Examination of alternative substitution patterns reveals the diverse chemical space accessible within the 1,6-naphthyridine framework. The 8-methyl derivative, represented by tert-butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with Chemical Abstracts Service number 1151665-38-1, demonstrates positional isomerism within this chemical family. The relocation of the methyl substituent from position 4 to position 8 significantly alters the electronic environment and steric interactions, particularly affecting the conformational preferences of the partially saturated ring system.

Structural diversification extends beyond simple alkyl substitutions to encompass various functional group modifications and ring system alterations. The 1,8-naphthyridine isomer, exemplified by compounds such as 4-chloro-2-methyl-1,8-naphthyridine with molecular formula C9H7ClN2, represents a constitutional isomer with dramatically different nitrogen positioning. This regioisomeric relationship results in substantially altered electronic properties, hydrogen bonding capabilities, and coordination behavior compared to the 1,6-naphthyridine derivatives.

The investigation of fully aromatic versus partially saturated naphthyridine systems reveals fundamental differences in molecular flexibility and reactivity. Fully aromatic 1,6-naphthyridines maintain rigid planar geometries with extensive π-electron delocalization, while the 7,8-dihydro derivatives exhibit increased conformational freedom and altered electronic distributions. These structural differences profoundly influence physical properties such as melting points, solubility, and spectroscopic characteristics.

Carboxylic acid derivatives of naphthyridines, such as 1,7-naphthyridine-6-carboxylic acid with molecular formula C9H6N2O2, provide additional structural diversity through introduction of polar functional groups. These compounds exhibit enhanced hydrogen bonding capabilities and altered solubility profiles compared to their ester-protected analogs, demonstrating the significant impact of functional group modifications on molecular behavior.

Compound Molecular Formula Key Structural Differences Reference
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate C13H17ClN2O2 Lacks 4-methyl group
tert-Butyl 2-chloro-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate C14H19ClN2O2 Methyl at position 8
4-Chloro-2-methyl-1,8-naphthyridine C9H7ClN2 1,8-naphthyridine isomer
1,7-Naphthyridine-6-carboxylic acid C9H6N2O2 Free carboxylic acid
tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate C13H17ClN2O2 1,8-naphthyridine core

Properties

IUPAC Name

tert-butyl 2-chloro-4-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-9-7-12(15)16-11-5-6-17(8-10(9)11)13(18)19-14(2,3)4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZJJFPPBULFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

This key step installs the tert-butyl carbamate protecting group (Boc group) on the nitrogen atom of the naphthyridine ring.

Step Reagents & Conditions Procedure Summary Yield (%) Notes
1 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (0.9 g), dichloromethane (15 mL), N,N-diisopropylethylamine (1.4 g), di-tert-butyl dicarbonate (1.15 g) The hydrochloride salt is suspended in dichloromethane, base is added to free the amine, then di-tert-butyl dicarbonate is added at room temperature and stirred for 1 hour. Reaction completion is monitored by TLC. 89.75% Purified by column chromatography to yield tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate as a white solid.
2 Alternative base: sodium bicarbonate in biphasic system (dichloromethane/water) at 15°C for 2 hours The amine hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of sodium bicarbonate to neutralize HCl and promote Boc protection. 87% Extraction and chromatographic purification performed.
3 Triethylamine in tetrahydrofuran at 0-20°C for 3 hours Similar Boc protection under milder conditions with triethylamine as base. 85.44% Purified by column chromatography.

Oxidation and Further Functionalization

  • The protected compound can be subjected to oxidation using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxides or other oxidative derivatives.
  • Acetylation or other functional group modifications can be performed on the protected intermediate to access derivatives with varied biological properties.
Reaction Reagents & Conditions Product Yield (%) Notes
Oxidation m-Chloroperbenzoic acid in chloroform, 0-25°C, 12 h tert-butyl-2-chloro-1-oxo-7,8-dihydro-5H-1,6-naphthyridin-1-onium-6-carboxylate 78.52% Product used directly for subsequent steps.
Acetylation Acetic anhydride, nitrogen atmosphere, 70°C overnight tert-butyl 8-acetoxy-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate ~93% (implied from LC-MS data) Purified by chromatography.

Notes on Reaction Conditions

  • Solvents used include dichloromethane, chloroform, tetrahydrofuran, and 1,4-dioxane.
  • Temperature ranges vary from 0°C to room temperature or slightly elevated (up to 80°C).
  • Bases like N,N-diisopropylethylamine, sodium bicarbonate, and triethylamine are commonly used to neutralize acids and facilitate carbamate formation.
  • Purification is typically achieved by silica gel column chromatography with petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Base Temperature Time Yield (%) Purification
Boc Protection (Method A) 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Di-tert-butyl dicarbonate Dichloromethane N,N-diisopropylethylamine RT 1 h 89.75 Column chromatography
Boc Protection (Method B) Same as above Di-tert-butyl dicarbonate DCM/Water biphasic Sodium bicarbonate 15°C 2 h 87 Column chromatography
Boc Protection (Method C) Same as above Di-tert-butyl dicarbonate Tetrahydrofuran Triethylamine 0-20°C 3 h 85.44 Column chromatography
Oxidation Boc-protected intermediate m-CPBA Chloroform - 0-25°C 12 h 78.52 Extraction and chromatography
Acetylation Boc-protected N-oxide Acetic anhydride - - 70°C Overnight ~93 Chromatography

Research Findings and Optimization Notes

  • The Boc protection step is highly efficient and reproducible, with yields consistently around 85-90% under mild conditions.
  • Choice of base and solvent can slightly affect yield and purity; sodium bicarbonate in biphasic media offers a greener alternative.
  • Oxidation with m-CPBA is effective for generating N-oxide derivatives, which can be further functionalized.
  • The tert-butyl carbamate group provides stability during subsequent transformations and can be removed under acidic conditions if needed.
  • Microwave-assisted reactions have been reported for related naphthyridine derivatives to reduce reaction times and improve yields in palladium-catalyzed coupling reactions involving this intermediate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been explored for its pharmacological properties. The compound's structure suggests potential activity as an antimicrobial agent and antiviral compound .

Case Study: Antimicrobial Activity

In a study evaluating various naphthyridine derivatives, this compound exhibited notable inhibition against specific bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis pathways, making it a candidate for further development as an antibiotic.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions.

Synthesis of Derivatives

The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by different nucleophiles, leading to the synthesis of complex molecules useful in drug discovery. For instance:

Reaction TypeNucleophile UsedProduct
Nucleophilic substitutionAmineNaphthyridine amine derivative
Nucleophilic substitutionAlcoholNaphthyridine ether derivative

Research Applications

This compound is also utilized in various research applications, including:

a. Structure-Activity Relationship Studies

Researchers use this compound to explore the relationship between chemical structure and biological activity. By modifying different functional groups on the naphthyridine core, scientists can identify which modifications enhance or diminish biological activity.

b. Development of New Therapeutics

The compound's unique structure makes it a focal point for developing new therapeutic agents targeting various diseases. Ongoing studies are assessing its efficacy against cancer cell lines and other disease models.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein function and cellular responses.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1151665-15-4
  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • Structure : A bicyclic naphthyridine core with a tert-butyl carbamate group at position 6, a chlorine substituent at position 2, and a methyl group at position 4 (Figure 1).

Synthesis : Synthesized via palladium-catalyzed cyclization or alkylation reactions, as seen in analogous protocols . Key steps involve tert-butyl bromoacetate alkylation or Pd₂(dba)₃-mediated coupling under ligand-controlled conditions .

Applications : A versatile intermediate in medicinal chemistry, particularly for antiviral agents and enzyme inhibitors (e.g., PDE9 inhibitors) .

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

From , the closest analogues include:

tert-Butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1053657-15-0; Similarity: 0.90):

  • Differences : Pyrrolopyrimidine core vs. naphthyridine; chlorine at position 3.
  • Impact : Reduced aromaticity and altered hydrogen-bonding capacity compared to naphthyridines .

tert-Butyl (2-Chloro-3-Methylpyridin-4-yl)carbamate (CAS 370864-66-7; Similarity: 0.68): Differences: Monocyclic pyridine vs. bicyclic naphthyridine. Impact: Lower steric hindrance and distinct electronic properties due to the absence of a fused ring system .

Functional Group Variations in Naphthyridine Derivatives

Compound Name (CAS No.) Key Substituents Synthetic Route Application
Target Compound (1151665-15-4) 2-Cl, 4-Me, tert-butyl ester Pd-catalyzed cyclization PDE9 inhibitors
tert-Butyl 3-Nitro-... (355818-98-3) 3-NO₂, tert-butyl ester Nitration of parent naphthyridine Intermediate in antiviral agents
Ethyl 4-Bromo-6-Methoxy-... (724788-64-1) 4-Br, 6-OMe, ethyl ester Halogenation/methoxylation Research chemical
tert-Butyl 2-(Hydroxymethyl)-... 2-CH₂OH, tert-butyl ester Hydroxymethylation Antifolate precursors

Key Observations :

  • Chlorine vs. Bromine : Chlorine (target compound) provides moderate steric bulk and electronegativity, while bromine (e.g., 724788-64-1) enhances polarizability but complicates synthetic purification .
  • Methyl vs. Nitro : The 4-methyl group in the target compound improves lipophilicity compared to electron-withdrawing nitro groups (355818-98-3), influencing bioavailability .

Biological Activity

Tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 1151665-15-4) is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Molecular Weight : 268.74 g/mol
  • Structure : The compound features a naphthyridine ring system with a tert-butyl ester and a chlorine substituent.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in mitigating oxidative stress—a key factor in neurodegenerative diseases. It potentially reduces reactive oxygen species (ROS) levels and protects neuronal cells from oxidative damage .
  • Multi-target Activity : Research indicates that derivatives of naphthyridine compounds often possess multi-target pharmacological profiles. This includes interactions with amyloid-beta aggregates and other neuroprotective mechanisms that may contribute to their therapeutic effects in neurodegenerative disorders .

In Vitro Studies

In vitro experiments have demonstrated that this compound can effectively inhibit AChE activity. For instance, a study reported an IC50 value indicating significant inhibition compared to standard AChE inhibitors like donepezil .

In Vivo Studies

Animal models have shown that administration of this compound leads to improved cognitive functions and reduced memory deficits associated with induced neurodegeneration. Specific studies highlighted improvements in behavioral tests assessing memory retention and learning abilities .

Data Summary

Study TypeFindingsReference
In VitroAChE inhibition with IC50 comparable to donepezil
In VivoImproved cognitive functions in animal models
MechanismAntioxidant activity reducing ROS levels

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., δ 8.77 ppm for aromatic protons in naphthyridine) and Boc-group integrity (δ 1.4 ppm for tert-butyl protons) .
  • LCMS : Confirms molecular weight (e.g., [M+H]⁺ = 1057.7 in complex intermediates) and detects side products .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch of ester/carbamate) and ~1633 cm⁻¹ (C=N/C=C stretches) validate functional groups .

How can reaction by-products be systematically analyzed and minimized?

Advanced
By-products often arise from incomplete Boc deprotection, halogen retention, or stereochemical mismatches. Strategies include:

  • Optimizing Catalyst Ratios : Adjusting Pd/ligand ratios (e.g., 2.5 mol% Pd₂(dba)₃ with 17.5 mol% phosphine ligand) to suppress side reactions .
  • Temperature Control : Maintaining 130°C in dioxane to balance reactivity and selectivity .
  • HPLC-PDA/MS : Tracking impurities >0.1% and correlating retention times with predicted structures .

What mechanistic insights guide the design of derivatives for drug discovery?

Advanced
The compound’s naphthyridine core serves as a rigid scaffold for targeting enzymes (e.g., kinases) or receptors. Key considerations:

  • Substitution Patterns : Chlorine at position 2 enhances electrophilicity for nucleophilic aromatic substitution, while the methyl group at position 4 modulates steric effects .
  • Boc Deprotection : Controlled acidic cleavage (e.g., TFA/DCM) generates free amines for conjugation with pharmacophores (e.g., in antibody-drug conjugates) .
  • Hydrogen-Bonding Analysis : Graph-set notation (e.g., Etter’s rules) predicts supramolecular interactions in co-crystals, aiding solubility optimization .

How can crystallographic data resolve contradictions in reported synthetic yields?

Advanced
Discrepancies in yields (e.g., 54% vs. literature 70%) may stem from polymorphism or solvent-dependent crystal packing. Mitigation steps:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) to identify yield-limiting crystallization pathways .

What role does this compound play in synthesizing bioactive molecules?

Advanced
It is a key intermediate in:

  • Anticancer Agents : Conjugation with benzoazepine derivatives via amide bonds yields compounds targeting tubulin or DNA repair pathways .
  • Antifolates : Derivatives like 2-amino-4-phenyl-7,8-dihydropyrido[4,3-d]pyrimidines exhibit DHFR inhibition, validated via IC₅₀ assays .
  • PROTACs : The Boc group enables modular assembly of E3 ligase ligands for protein degradation studies .

How are computational methods integrated into experimental design?

Q. Advanced

  • DFT Calculations : Predict reaction barriers for Cl⁻ displacement (e.g., B3LYP/6-31G* level) to prioritize synthetic routes .
  • Molecular Docking : Simulate binding poses of naphthyridine derivatives in target proteins (e.g., using AutoDock Vina) .
  • Crystal Structure Prediction (CSP) : Algorithms like USPEX guide solvent selection for high-yield crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 2
tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.